molecular formula C9H9NOS B1473450 [5-(Thiophen-2-yl)furan-2-yl]methanamine CAS No. 1505089-09-7

[5-(Thiophen-2-yl)furan-2-yl]methanamine

Cat. No. B1473450
CAS RN: 1505089-09-7
M. Wt: 179.24 g/mol
InChI Key: IBBMVJKCEDYFGK-UHFFFAOYSA-N
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Description

“[5-(Thiophen-2-yl)furan-2-yl]methanamine” is a chemical compound with the molecular weight of 163.18 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. The reaction was mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 .

Scientific Research Applications

Synthesis and Characterization of Schiff Base Metal Complexes

1-(furan-2-yl)methanamine has been utilized in the synthesis of Schiff base rare earth metal complexes, which were investigated for their antimicrobial and anticancer activities. The Pr3+ complex, in particular, showed promising biological efficacy in both assays (Preethi et al., 2021).

Reactivity and Applications in Organic Synthesis

The ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles has been studied, showing the selective reactivity of these heterocycles towards acylbromoacetylenes in solid Al2O3 medium. This reactivity opens pathways for the synthesis of acylethynylpyrroles, which are valuable in organic synthesis and potentially in material science (Sobenina et al., 2014).

Anticancer Activity of Metal Complexes

Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(furan-2-yl)methanamine, have been characterized and evaluated for their anticancer activity against various human cancerous cell lines. These complexes demonstrated significant potential, with some reducing cell viability by more than 80% (Mbugua et al., 2020).

Catalysis and Synthetic Applications

The catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives has been developed, affording a method to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This showcases the utility of furan-2-yl derivatives in facilitating complex synthetic transformations (Reddy et al., 2012).

Medicinal Chemistry Applications

The incorporation of furan and thiophene moieties into nucleobases, nucleosides, and their analogues has been explored for the development of bioactive molecules with potential antiviral, antitumor, and other therapeutic activities. This highlights the importance of furan-2-yl and thiophen-2-yl substituents in drug design and medicinal chemistry (Ostrowski, 2022).

Electrochromic Materials

The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their electrochromic properties were investigated. These materials, including homopolymers and copolymers with EDOT, demonstrate potential applications in electrochromic devices (ECDs) due to their distinct optical properties and stability (Abaci et al., 2016).

Future Directions

The future directions for the study of “[5-(Thiophen-2-yl)furan-2-yl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the study of their interaction with various receptors could provide valuable insights into their potential use in medicinal chemistry .

properties

IUPAC Name

(5-thiophen-2-ylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMVJKCEDYFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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